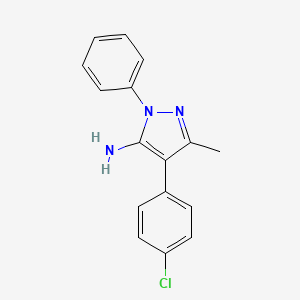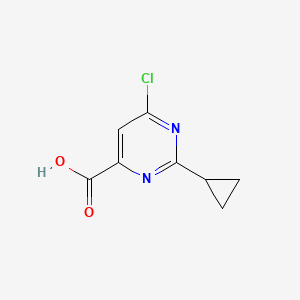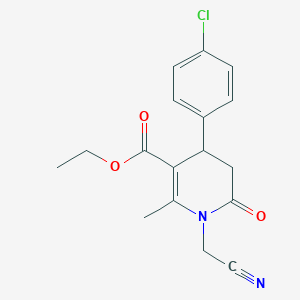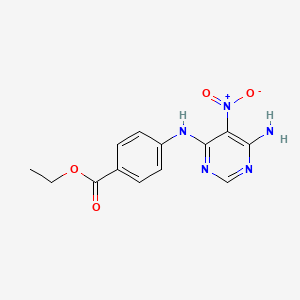
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea, also known as DMQX, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. DMQX has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions.
作用機序
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the NR1 subunit of the receptor. This prevents the binding of glycine or D-serine, which are co-agonists of the NMDA receptor, and thus inhibits the activation of the receptor. This results in a decrease in the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of LTP.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental models. For example, this compound has been shown to block the induction of LTP in the hippocampus, which is a form of synaptic plasticity that is thought to underlie learning and memory processes. This compound has also been shown to enhance the extinction of fear memory in rats, which suggests that it may have therapeutic potential for the treatment of anxiety disorders.
実験室実験の利点と制限
One advantage of using 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea in lab experiments is that it is a potent and selective antagonist of the NMDA receptor, which allows for the specific manipulation of NMDA receptor function. However, one limitation of using this compound is that it can also block other ionotropic glutamate receptors, such as the kainate receptor, at high concentrations, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea in scientific research. One direction is to investigate the role of NMDA receptors in other brain regions and their contribution to various physiological and pathological conditions. Another direction is to develop more potent and selective NMDA receptor antagonists that can be used as potential therapeutic agents for the treatment of neurological and psychiatric disorders. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the mechanisms of synaptic plasticity and the development of novel treatments for brain disorders.
合成法
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea can be synthesized by reacting 2,3-dimethoxyaniline with 6-methoxyquinoline-8-carbaldehyde in the presence of sodium triacetoxyborohydride and acetic acid, followed by treatment with urea in ethanol. The reaction yields this compound as a white crystalline solid with a melting point of 230-232°C.
科学的研究の応用
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea has been used in various scientific research studies to investigate the role of NMDA receptors in different physiological and pathological conditions. For example, this compound has been used to study the mechanisms of synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD) in the hippocampus, which is a brain region that is critical for learning and memory processes.
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-13-10-12-6-5-9-20-17(12)15(11-13)22-19(23)21-14-7-4-8-16(25-2)18(14)26-3/h4-11H,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOPMDMINRNYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate](/img/structure/B2949867.png)
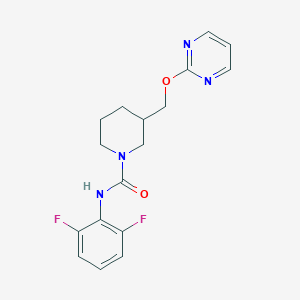
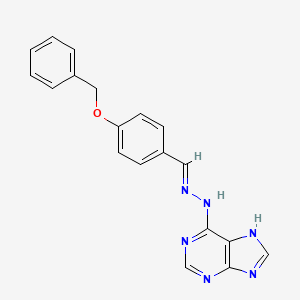
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/no-structure.png)
![3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2949872.png)
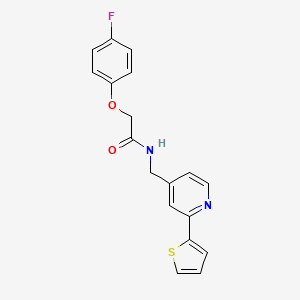
![2-[(4-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949875.png)
![5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2949879.png)
![Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate](/img/structure/B2949880.png)
phenyl]methyl})amine](/img/structure/B2949881.png)
